Epoxomicin - 134381-21-8

Epoxomicin

Catalog Number: EVT-267501
CAS Number: 134381-21-8
Molecular Formula: C28H50N4O7
Molecular Weight: 554.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epoxomicin is a naturally occurring compound first isolated from an actinomycete strain (No. Q996-17) by Bristol-Myers Squibb during a search for novel anti-tumor agents. [] Classified as a linear peptide αʹ,βʹ-epoxyketone, epoxomicin belongs to the eponemycin family. [, ] This family is characterized by the presence of an epoxy-α',β'-epoxyketone moiety, which is crucial for its biological activity. [] Epoxomicin has gained significant interest in scientific research due to its potent and selective inhibition of the proteasome, a crucial cellular machine responsible for protein degradation. [, ] This unique characteristic makes epoxomicin a valuable tool for studying various cellular processes, including cell cycle regulation, inflammation, and neurodegeneration. [, , ]

The total synthesis of epoxomicin and its analogs has been achieved, employing various strategies. One approach utilizes allene-derived spirodiepoxides as key intermediates. [] This method involves a two-step epoxidation process, with the facial selectivity of each step being crucial for the stereochemical outcome. The first epoxidation of 1,3-disubstituted and trisubstituted allenes exhibits high facial selectivity (>20:1) when dimethyldioxirane is used as the oxidant in chloroform. [] The facial selectivity of the second epoxidation is influenced by factors such as allene structure, solvent, and oxidant. []

Molecular Structure Analysis

Epoxomicin is a tetrapeptide consisting of leucine, isoleucine, a modified tyrosine residue, and a unique epoxyketone moiety. [, ] This epoxyketone pharmacophore, positioned at one end of the tetrapeptide, plays a critical role in its interaction with the proteasome. []

Chemical Reactions Analysis

Epoxomicin exerts its inhibitory effect on the proteasome through a specific chemical reaction involving its epoxyketone pharmacophore. This electrophilic group forms a covalent bond with the hydroxyl group of the N-terminal threonine residue present in the catalytic sites of the proteasome. [] This covalent modification effectively disables the proteasome's proteolytic activity. []

Mechanism of Action

Epoxomicin acts as a highly selective and irreversible inhibitor of the proteasome. [] Its mechanism of action involves the covalent modification of the catalytic threonine residues within the proteasome's active sites. [] This covalent interaction disrupts the proteasome's ability to degrade proteins, leading to the accumulation of ubiquitinated proteins within the cell. [] The accumulation of these proteins triggers a cascade of downstream effects, ultimately leading to cell cycle arrest or apoptosis, depending on the cell type and the concentration of epoxomicin. []

Epoxomicin displays a preference for inhibiting the chymotrypsin-like activity of the proteasome, which is associated with the β5 subunit. [, ] This selectivity arises from the specific interaction between the peptide portion of epoxomicin and the substrate binding pocket of the β5 subunit. [] While epoxomicin primarily targets the chymotrypsin-like activity, it can also inhibit the trypsin-like and peptidyl-glutamyl peptide hydrolyzing activities at higher concentrations. []

Epoxomicin is a peptide-based molecule with an epoxyketone warhead. [] Its peptide nature contributes to its specificity for the proteasome, while the epoxyketone moiety is responsible for its irreversible inhibition. [] While the exact physical and chemical properties of epoxomicin haven't been extensively detailed within the provided research, its structure suggests sensitivity to pH and temperature extremes, as is common with peptide-based molecules.

Applications
  • Exploring the Ubiquitin Proteasome System (UPS): Due to its potent and specific inhibition of the proteasome, epoxomicin is instrumental in investigating the role of the UPS in various cellular processes. Researchers have used epoxomicin to elucidate the involvement of the UPS in cell cycle regulation, signal transduction, and protein quality control. [, , , , , ]

  • Inducing Apoptosis and Cell Cycle Arrest: Epoxomicin's ability to inhibit the proteasome leads to the accumulation of pro-apoptotic proteins, triggering cell death in various cell types, including cancer cells. [, , , , ] This property has made epoxomicin a valuable tool in cancer research, particularly in studying the mechanisms of apoptosis and evaluating its potential as an anti-cancer agent.

  • Investigating Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease. Epoxomicin has been used to induce a Parkinson's disease-like phenotype in animal models by inhibiting the proteasome, allowing researchers to study the cellular mechanisms underlying these diseases. [, , , , , ]

  • Studying Inflammatory Responses: Epoxomicin has been shown to effectively inhibit NF-κB activation, a key transcription factor involved in inflammatory responses. [, ] This property makes epoxomicin a useful tool for studying inflammatory pathways and for exploring its potential as an anti-inflammatory agent.

  • Investigating the Role of Specific Proteins: By inhibiting the degradation of specific proteins, epoxomicin allows researchers to study their function and regulation. For example, epoxomicin has been used to investigate the degradation pathways of proteins such as PGC-1α (involved in mitochondrial biogenesis), connexin50 (involved in lens transparency), and myostatin (a negative regulator of muscle growth). [, , ]

  • Examining Antigen Presentation: The proteasome plays a crucial role in processing antigens for presentation by major histocompatibility complex (MHC) class I molecules. Epoxomicin has been used to investigate the effects of proteasome inhibition on antigen presentation, providing insights into the mechanisms of immune responses. [, , ]

  • Development of More Efficacious and Selective Proteasome Inhibitors: Although epoxomicin is a potent proteasome inhibitor, its use in clinical settings has been limited due to its toxicity and limited bioavailability. Future research could focus on developing analogs of epoxomicin with improved pharmacological properties, such as increased potency, selectivity for specific proteasome subunits, and enhanced pharmacokinetic profiles. []

  • Elucidating the Role of the Immunoproteasome: The immunoproteasome is a specialized form of the proteasome that plays a crucial role in immune responses. Developing epoxomicin analogs that selectively target the immunoproteasome could provide valuable tools for studying its function and exploring its potential as a therapeutic target for autoimmune diseases and cancer. []

YU-101

Compound Description: YU-101 is a synthetic tetrapeptide epoxyketone that exhibits improved activity compared to Epoxomicin []. It serves as the parent lead compound for Carfilzomib (Kyprolis™), a therapeutic agent approved for multiple myeloma [, ].

Relevance: YU-101 is structurally related to Epoxomicin, sharing the crucial epoxyketone pharmacophore responsible for potent and selective proteasome inhibition []. The development of YU-101 stemmed from efforts to improve upon Epoxomicin's properties, resulting in a compound with enhanced activity and a more favorable pharmacological profile.

Carfilzomib (Kyprolis™)

Compound Description: Carfilzomib is a synthetic, tetrapeptide epoxyketone analog of Epoxomicin approved for treating multiple myeloma [, , , ]. It acts as a potent, selective, and irreversible inhibitor of the chymotrypsin-like activity of the proteasome [, ].

MG132 (Z-Leu-Leu-Leu-CHO)

Compound Description: MG132 is a peptide aldehyde proteasome inhibitor commonly used in research [, , , , , ]. Unlike Epoxomicin, it is a reversible inhibitor [] and displays less specificity for the proteasome []. MG132 inhibits cysteine protease and ubiquitin proteasomal system (UPS) activities [].

Lactacystin

Compound Description: Lactacystin is a natural product that acts as a potent and specific, but reversible, inhibitor of the proteasome [, , , , , ].

Bortezomib (PS-341, Velcade™)

Compound Description: Bortezomib is a clinically-approved, reversible proteasome inhibitor used to treat multiple myeloma and non-Hodgkin's lymphoma []. Unlike Epoxomicin, it is a dipeptide boronic acid []. Bortezomib inhibits telomerase activity in myeloma cells by transcriptional and post-translational mechanisms [, ].

Properties

CAS Number

134381-21-8

Product Name

Epoxomicin

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide

Molecular Formula

C28H50N4O7

Molecular Weight

554.7 g/mol

InChI

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1

InChI Key

DOGIDQKFVLKMLQ-JTHVHQAWSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C

Solubility

Soluble in DMSO

Synonyms

epoxomicin
L-threoninamide, N-acetyl-N-methyl-L-isoleucyl-L-isoleucyl-N-((1S)-3-methyl-1-(((2R)-2-methyl-2-oxiranyl)carbonyl)butyl)-
N-acetyl-N-methyl-L-isoleucyl-L-isoleucyl-N-((1S)-3-methyl-1-(((2R)-2-methyl-2-oxiranyl)carbonyl)butyl)-L-threoninamide

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.